Hydroxyurea vs. Triapine: RNR Holoenzyme Subunit Selectivity and Potency Comparison
Hydroxyurea exhibits moderate potency against the human RNR holoenzyme but is approximately 6,900-fold less potent against the hRRM2 subunit compared to the investigational agent triapine. In a recombinant-holoenzyme-based in vitro assay, hydroxyurea demonstrated IC50 values of 0.991 mM (hRRM2) and 2.48 mM (p53R2), whereas triapine showed IC50 values of 144 nM (hRRM2) and 112 nM (p53R2) [1]. This substantial potency gap confirms that triapine is a vastly more effective RNR inhibitor in biochemical assays, which rationalizes hydroxyurea's preference for chronic, low-toxicity regimens rather than acute cytoreductive applications.
| Evidence Dimension | RNR inhibition IC50 (hRRM2 subunit) |
|---|---|
| Target Compound Data | 0.991 mM (991 μM) |
| Comparator Or Baseline | Triapine: 144 nM (0.144 μM) |
| Quantified Difference | 6,882-fold less potent |
| Conditions | Recombinant human RNR holoenzyme in vitro assay |
Why This Matters
Procurement for high-throughput screening or enzymatic studies must account for the millimolar concentrations required for hydroxyurea activity, which may preclude its use in assays where potent RNR inhibition is the primary endpoint.
- [1] Shao J, Zhou B, Zhu L, et al. Determination of the potency and subunit-selectivity of ribonucleotide reductase inhibitors with a recombinant-holoenzyme-based in vitro assay. Biochem Pharmacol. 2005;69(4):627-634. View Source
